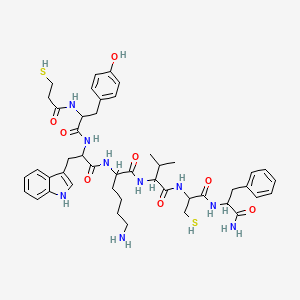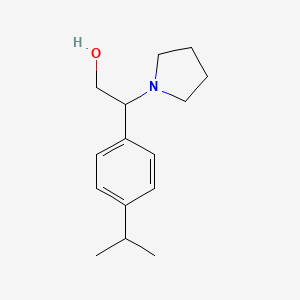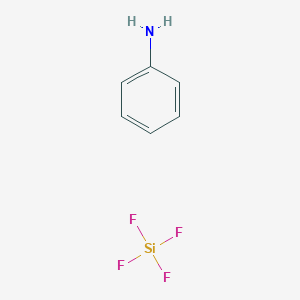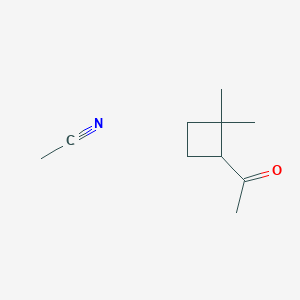
deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe-NH2 is a synthetic peptide composed of eight amino acids. This compound is notable for its unique sequence and the presence of both L- and D- amino acids, which can influence its biological activity and stability. Peptides like this one are often studied for their potential therapeutic applications and their ability to interact with various biological targets.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide would likely involve large-scale SPPS, utilizing automated peptide synthesizers to increase efficiency and yield. The process would be optimized for scale, including the use of high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe-NH2 can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds, which can stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.
Substitution: Various reagents, such as N-hydroxysuccinimide (NHS) esters, can be used for amino acid substitution.
Major Products
The major products of these reactions include modified peptides with altered stability, activity, or binding properties, depending on the specific modifications made.
科学研究应用
Deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe-NH2 has several scientific research applications:
Chemistry: Studied for its unique sequence and potential to form stable structures.
Biology: Used to investigate peptide-protein interactions and cellular uptake mechanisms.
Medicine: Explored for its potential therapeutic applications, such as targeting specific receptors or pathways.
Industry: Utilized in the development of peptide-based materials and as a model compound for studying peptide synthesis and modification techniques.
作用机制
The mechanism of action of deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of D-amino acids can enhance the peptide’s stability and resistance to enzymatic degradation, allowing it to exert its effects more effectively. The exact pathways and targets would depend on the specific biological context in which the peptide is used.
相似化合物的比较
Similar Compounds
Oxytocin analogs: Peptides with similar sequences that target oxytocin receptors.
Vasopressin analogs: Peptides that interact with vasopressin receptors.
Other synthetic peptides: Peptides designed for specific therapeutic or research purposes.
Uniqueness
Deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe-NH2 is unique due to its specific sequence and the inclusion of both L- and D-amino acids, which can confer distinct biological properties and stability advantages over peptides composed solely of L-amino acids.
属性
分子式 |
C46H61N9O8S2 |
|---|---|
分子量 |
932.2 g/mol |
IUPAC 名称 |
6-amino-N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[2-[[3-(4-hydroxyphenyl)-2-(3-sulfanylpropanoylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide |
InChI |
InChI=1S/C46H61N9O8S2/c1-27(2)40(46(63)54-38(26-65)45(62)52-35(41(48)58)22-28-10-4-3-5-11-28)55-42(59)34(14-8-9-20-47)51-44(61)37(24-30-25-49-33-13-7-6-12-32(30)33)53-43(60)36(50-39(57)19-21-64)23-29-15-17-31(56)18-16-29/h3-7,10-13,15-18,25,27,34-38,40,49,56,64-65H,8-9,14,19-24,26,47H2,1-2H3,(H2,48,58)(H,50,57)(H,51,61)(H,52,62)(H,53,60)(H,54,63)(H,55,59) |
InChI 键 |
UUCIBIYNEVFSQS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)NC(CS)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CCS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![15-Ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),13,16-hexaene](/img/structure/B12109596.png)



![N-[(Trimethyl-1H-pyrazol-4-yl)methyl]cyclopentanamine](/img/structure/B12109620.png)

![Ethyl 5-aminospiro[2.3]hexane-1-carboxylate hydrochloride](/img/structure/B12109636.png)
![Methyl 2-phenylpyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B12109639.png)



![b-D-Ribofuranuronamide, 1-[6-(cyclopentylamino)-9H-purin-9-yl]-1-deoxy-N-ethyl-](/img/structure/B12109659.png)

![4-Amino-5-bromobenzo[c][1,2,5]thiadiazole](/img/structure/B12109672.png)
